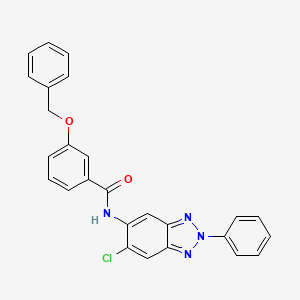![molecular formula C13H8N4O2S2 B11467492 3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide](/img/structure/B11467492.png)
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[106102,1004,9016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide typically involves the reaction of specific precursors under controlled conditions. One method involves the reaction of a chloromethyl derivative with potassium phthalimide in dimethylformamide (DMF) at 110°C for 5 hours . The structure of the newly synthesized compound is confirmed through elemental analysis, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atoms within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity is being explored for applications in drug discovery and development.
Medicine: The compound’s ability to interact with biological molecules suggests potential therapeutic uses, particularly as inhibitors or modulators of specific enzymes.
Industry: While industrial applications are limited, the compound’s properties may be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism by which 3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 8,18-Dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),6,13,15(19),16-hexaene-10,20-dione
- 17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide is unique due to its specific pentacyclic structure and the presence of sulfur and nitrogen atoms within the ring system. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H8N4O2S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide |
InChI |
InChI=1S/C13H8N4O2S2/c18-21(19)8-4-2-1-3-7(8)10-13(21)17-6-16-11-9(17)12(20-10)15-5-14-11/h1-6,10,13H |
InChI Key |
PXNSENBHHUVNOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(S2(=O)=O)N4C=NC5=C4C(=NC=N5)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11467409.png)
![3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B11467410.png)
![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)
![N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11467424.png)
![methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate](/img/structure/B11467434.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide](/img/structure/B11467439.png)
![N-cyclopropyl-2-({[4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11467445.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)
![4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11467458.png)
![2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11467462.png)
![2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B11467463.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11467469.png)
![ethyl 3-{2-[N'-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B11467485.png)

